Dimesna

Description

Properties

IUPAC Name |

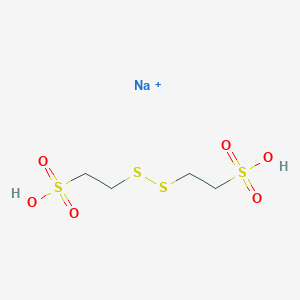

disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYGMURBTJPBPQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

45127-11-5 (Parent) | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066024 | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-51-8 | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimesna | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMESNA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The chemical structure and properties of Dimesna

An In-depth Technical Guide to Dimesna: Chemical Structure, Properties, and Core Methodologies

This guide provides a comprehensive technical overview of this compound (BNP-7787), a pivotal cytoprotective agent. We will delve into its chemical architecture, mechanisms of action, and the critical experimental methodologies that underpin its development and clinical application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important compound.

Introduction: The Rationale for this compound

This compound, chemically known as disodium 2,2'-dithiobis(ethanesulfonate), is the disulfide dimer and prodrug of Mesna (sodium 2-mercaptoethanesulfonate).[1][2] Its development was driven by the need to mitigate the severe urothelial toxicity, specifically hemorrhagic cystitis, associated with oxazaphosphorine chemotherapeutic agents like ifosfamide and cyclophosphamide.[3][4] These anticancer drugs produce a highly reactive metabolite, acrolein, which accumulates in the bladder and causes significant damage.[3][5] this compound serves as a stable circulatory precursor that is metabolically activated to Mesna specifically within the renal system, delivering the active thiol-based detoxifying agent precisely where it is needed.[6][7] This targeted delivery mechanism is a cornerstone of its clinical utility and safety profile. Beyond uroprotection, this compound has demonstrated nephroprotective effects against platinum-based agents and exhibits intriguing activity as a disulfide bond-disrupting agent, opening new avenues for research.[1][8][9]

Chemical Identity and Physicochemical Properties

This compound is a symmetrical disulfide molecule, comprising two ethanesulfonate units linked by a disulfide bridge. This structure is critical to its function as a stable prodrug that can be readily reduced in the biological environment.[8]

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. Its nature as a disodium salt of a strong sulfonic acid dictates its high polarity and aqueous solubility, which are essential for its intravenous administration and pharmacokinetic profile.

| Property | Value / Description | Significance |

| IUPAC Name | disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | Unambiguous chemical identifier. |

| Synonyms | Mesna disulfide, BNP7787, Tavocept | Common names used in literature and clinical trials.[8][10] |

| Molecular Formula | C₄H₈Na₂O₆S₄ | Defines the elemental composition. |

| Molecular Weight | 326.34 g/mol | Important for all stoichiometric calculations and solution preparation.[11] |

| pKa | < 1 (Estimated) | The sulfonic acid groups are strongly acidic, ensuring the molecule is fully ionized at physiological pH. |

| logP (Octanol/Water) | < -2.0 (Estimated) | Indicates very high hydrophilicity, consistent with its inability to passively cross cell membranes.[12] |

| Aqueous Solubility | High (Soluble in water) | Enables formulation for intravenous administration.[12][13] |

| Appearance | White hygroscopic powder.[14] | Basic physical property for material handling. |

Pharmacodynamics and Mechanism of Action

This compound's therapeutic effects are multifaceted, stemming from its conversion to the active thiol compound, Mesna, and its intrinsic activity as a disulfide bond-disrupting agent.

Metabolic Activation and Uroprotection

The primary mechanism of this compound is its function as a prodrug. In the bloodstream, Mesna is rapidly oxidized to the more stable this compound.[2][7] this compound circulates systemically without significant interaction until it reaches the kidneys. Here, it is filtered by the glomerulus and subsequently taken up by renal tubular cells.[6] Within these cells, enzymatic systems, primarily involving glutathione reductase and the thioredoxin system, reduce the disulfide bond of this compound, releasing two molecules of active Mesna.[6][8] This newly formed Mesna is then secreted into the renal tubules and concentrated in the urine, where it neutralizes the urotoxic metabolite acrolein via a Michael addition reaction, forming a stable, non-toxic thioether conjugate that is safely excreted.[3][4][5]

Nephroprotection and Modulation of Signaling Pathways

Beyond its role in uroprotection, this compound has been shown to mitigate the nephrotoxicity of platinum-based drugs like cisplatin.[8] Furthermore, as a disulfide bond-disrupting agent (DDA), this compound can interfere with the structural integrity of proteins rich in extracellular disulfide bonds, such as the HER-family of receptor tyrosine kinases (e.g., EGFR, HER2).[1][9] Overexpression of these receptors is a hallmark of many cancers. By disrupting the disulfide bonds necessary for proper receptor folding and conformation in the endoplasmic reticulum (ER), DDAs can induce ER stress and trigger the Unfolded Protein Response (UPR).[9] This leads to the downregulation of these key oncogenic drivers and suppression of downstream pro-survival signaling, such as the Akt pathway.[9]

Caption: this compound's dual mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of this compound is integral to its efficacy and safety. Following intravenous administration, it is rapidly distributed, with Mesna being quickly oxidized to this compound in the plasma.

| Parameter | Mean Value (± SD) | Significance | Reference |

| t½ (this compound) | 1.29 ± 0.6 hours | The elimination half-life of the prodrug in plasma. | [15] |

| Mean Residence Time (MRT) | 6.68 ± 1.05 hours | The average time the molecule stays in the body. | [15] |

| Renal Clearance (ClR) | 0.157 ± 0.156 L/hr·kg | Rate of clearance from the body via the kidneys. | [15] |

| Fraction Excreted (Urine) | 0.482 ± 0.25 (as this compound) | Represents the significant portion of the dose that is eliminated through the kidneys, enabling its targeted action. | [15] |

Synthesis and Experimental Methodologies

The synthesis of this compound and its quantification in biological matrices require precise and validated protocols. The following sections provide actionable methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a common synthetic route starting from 1,2-dibromoethane. The causality behind this multi-step synthesis is to first install the water-soluble sulfonate group, then introduce a thiol precursor, and finally perform a controlled oxidation to form the desired disulfide bridge.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Sodium 2-bromoethanesulfonate [3][14]

-

To a 5-L round-bottomed flask equipped with a reflux condenser and mechanical stirrer, add 1,2-dibromoethane (3.3 moles), 95% ethanol (1250 mL), and water (450 mL).

-

Heat the mixture to boiling with vigorous stirring.

-

Prepare a solution of anhydrous sodium sulfite (1.0 mole) in 450 mL of water. Add this solution dropwise to the boiling reaction mixture over 2 hours.

-

Continue to reflux for an additional 2 hours after the addition is complete.

-

Reconfigure the apparatus for distillation and remove the ethanol and excess 1,2-dibromoethane.

-

Evaporate the remaining aqueous solution to dryness.

-

Extract the resulting solid with boiling 95% ethanol (2 L) to separate the product from sodium bromide and unreacted sodium sulfite.

-

Cool the ethanol extract to crystallize the sodium 2-bromoethanesulfonate.

Step 2: Synthesis of Mesna (Sodium 2-mercaptoethanesulfonate) [14][16] This step involves the introduction of a thiol group, often via a protected intermediate like a Bunte salt or trithiocarbonate, followed by hydrolysis.

-

Dissolve sodium 2-bromoethanesulfonate in an aqueous solution.

-

React with a sulfur nucleophile such as sodium trithiocarbonate or thiourea.

-

Hydrolyze the intermediate under acidic or basic conditions to yield 2-mercaptoethanesulfonic acid.

-

Carefully neutralize the solution with sodium hydroxide to a pH of ~6.5-7.0 to obtain Mesna.

Step 3: Oxidation of Mesna to this compound [10]

-

Dissolve the synthesized Mesna in water.

-

Adjust the pH of the solution to 9.0 using 1N sodium hydroxide. The alkaline pH facilitates the deprotonation of the thiol to the thiolate anion, which is more readily oxidized.

-

Bubble oxygen gas through the stirred solution for 48 hours at room temperature. This controlled, gentle oxidation minimizes side reactions.

-

Monitor the reaction completion by LC-MS.

-

Concentrate the aqueous solution under reduced pressure and crystallize the this compound product.

Protocol 2: Quantification of this compound and Mesna in Human Plasma by LC-MS/MS

This protocol provides a robust method for the differential quantification of the prodrug (this compound) and the active drug (Mesna). The key challenge is the instability of Mesna, which readily oxidizes to this compound ex vivo. Therefore, rapid sample processing is critical.

1. Materials and Reagents:

-

Human plasma (K₂EDTA anticoagulant)

-

This compound and Mesna analytical standards

-

Internal Standard (IS), e.g., p-aminobenzoic acid[11]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Sodium borohydride (for total Mesna analysis)

2. Sample Preparation:

-

Thaw plasma samples on ice to minimize oxidation.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of IS working solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. The acid helps to stabilize the thiol group of Mesna.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis. This fraction contains "free Mesna" and this compound.

-

(Optional for Total Mesna): To a separate 100 µL plasma aliquot, add a reducing agent like sodium borohydride to quantitatively convert all this compound to Mesna before protein precipitation. This allows for the determination of total Mesna (free + this compound-derived).[11]

3. LC-MS/MS Conditions: [17]

-

LC System: UPLC/HPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient starting at high aqueous content (e.g., 98% A) and ramping to high organic content (e.g., 95% B).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI), typically in negative mode.

-

MRM Transitions:

-

Mesna: Monitor the transition for the deprotonated molecule [M-H]⁻.

-

This compound: Monitor the transition for the [M-2Na]²⁻ or [M-H]⁻ ion.

-

IS: Monitor the specific transition for the chosen internal standard.

-

4. Data Analysis:

-

Construct calibration curves by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.

-

Use a weighted (1/x²) linear regression to determine the concentrations in unknown samples.

Protocol 3: In Vitro this compound Reduction Assay

This assay validates the core bioactivation mechanism of this compound. It measures the conversion of this compound to Mesna in the presence of a biologically relevant enzymatic system, such as liver or kidney subcellular fractions.

1. Materials and Reagents:

-

This compound

-

Rat or human liver S9 fraction (contains cytosolic enzymes)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

-

Potassium phosphate buffer (pH 7.4)

-

LC-MS/MS system as described in Protocol 2.

2. Assay Procedure:

-

Prepare a master mix containing the phosphate buffer and the NADPH regenerating system. Pre-warm to 37°C.

-

In microcentrifuge tubes, add the liver S9 fraction (e.g., to a final protein concentration of 1 mg/mL).

-

Add the this compound solution to initiate the reaction (e.g., to a final concentration of 10 µM). Include control incubations without S9 fraction and without the NADPH system to measure non-enzymatic and NADPH-independent reduction, respectively.

-

Incubate the reactions in a shaking water bath at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the formation of Mesna using the LC-MS/MS method described in Protocol 2.

3. Data Analysis:

-

Plot the concentration of Mesna formed over time.

-

Calculate the initial rate of formation to determine the kinetics of this compound reduction.

Clinical Applications and Future Directions

This compound's primary, well-established application is as a uroprotectant during high-dose ifosfamide and cyclophosphamide chemotherapy.[3][4] Clinical trials have also explored its role in mitigating cisplatin- and paclitaxel-induced toxicities.[18] The discovery of its activity as a disulfide bond-disrupting agent suggests potential applications as a direct or adjuvant anticancer agent in tumors overexpressing receptors like EGFR or HER2, a promising area for future research.[1][9]

Conclusion

This compound is a rationally designed prodrug that exemplifies the principle of targeted drug delivery. Its chemical structure, a stable disulfide, allows it to circulate safely until it reaches the kidneys, where it is metabolically cleaved to release the active uroprotectant, Mesna. This elegant mechanism minimizes systemic toxicity while maximizing efficacy at the target site. Supported by robust analytical and experimental methodologies, our understanding of this compound continues to evolve, revealing novel mechanisms and potential therapeutic applications beyond its original design.

References

- 1. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of this compound to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]

- 9. Disulfide bond disrupting agents activate the unfolded protein response in EGFR- and HER2-positive breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Liquid chromatographic analysis of mesna and this compound in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchke.kingston.ac.uk [researchke.kingston.ac.uk]

- 13. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. CN109232337B - Process for the purification of mesna - Google Patents [patents.google.com]

- 15. Urinary excretion of ifosfamide, 4-hydroxyifosfamide, 3- and 2-dechloroethylifosfamide, mesna, and this compound in patients on fractionated intravenous ifosfamide and concomitant mesna therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Dimesna-Mesna Redox System in Clinical Therapeutics

An In-Depth Technical Guide on the In Vivo Conversion of Dimesna to Mesna

The strategic administration of chemotherapeutic agents like ifosfamide and cyclophosphamide is often limited by severe urothelial toxicity, primarily hemorrhagic cystitis. This toxicity is mediated by acrolein, a reactive metabolite that accumulates in the bladder.[1] To counteract this, the uroprotective agent Mesna (sodium 2-mercaptoethane sulfonate) is co-administered. Mesna's efficacy is rooted in its sulfhydryl (-SH) group, which neutralizes acrolein in the urinary tract.[2]

However, following intravenous administration, Mesna is rapidly oxidized in the bloodstream to its inactive disulfide form, this compound (2,2'-dithiobis-ethane sulfonate).[1][3] This seemingly counterintuitive step is central to its therapeutic action. This compound acts as a stable, inactive transport form, preventing off-target effects in the systemic circulation.[4][5] The therapeutic benefit is realized only upon its arrival in the kidneys, where it is converted back to the active Mesna. This technical guide provides an in-depth exploration of the in vivo conversion of this compound to Mesna, detailing the metabolic pathways, key enzymatic players, and the analytical methodologies required to quantify this critical biotransformation.

The Metabolic Journey: From Systemic this compound to Renal Mesna

The conversion of this compound back to its active Mesna form is not a random process but a targeted bioactivation occurring predominantly within the renal tubules. This ensures that the protective agent is concentrated precisely where it is needed to neutralize the toxic metabolites of chemotherapy.[6][7]

Systemic Circulation and Renal Filtration

Once in the plasma, Mesna is rapidly auto-oxidized to this compound, which becomes the predominant circulating form.[3] this compound is physiologically inert and hydrophilic, which limits its passage into most cells and ensures it remains within the vascular compartment until it is efficiently cleared by the kidneys.[3][8] Upon reaching the renal glomeruli, this compound is filtered into the tubular lumen. A significant portion is then reabsorbed by the renal tubular epithelial cells, the primary site of its reductive activation.[3][6]

Mechanisms of Reductive Conversion

The reduction of the this compound disulfide bond to yield two molecules of the active Mesna thiol is accomplished through both enzymatic and non-enzymatic pathways.

Enzymatic Reduction: The cellular machinery for maintaining redox homeostasis is the primary driver of this compound's conversion.

-

Glutathione Reductase: Within the cytosol of renal and intestinal epithelial cells, glutathione reductase plays a key role. This enzyme facilitates the reduction of this compound, a process that consumes reduced glutathione (GSH).[6][8]

-

Thioredoxin (Trx) System: The thioredoxin system is another critical enzymatic pathway capable of reducing this compound.[9][10]

-

Thiol Transferase: This enzyme is also involved in the reduction mechanism within intestinal and renal cells.[6][8]

Non-Enzymatic Reduction: this compound can also be reduced non-enzymatically through a process called thiol-disulfide exchange.[9]

-

Thiol-Disulfide Exchange: Endogenous thiols, such as the sulfhydryl groups of glutathione (GSH) and cysteine, can directly react with this compound. This exchange cleaves the disulfide bond in this compound, generating one molecule of Mesna and a new mixed disulfide (e.g., Mesna-glutathione). The mixed disulfide can then be further reduced to yield a second molecule of Mesna.[9]

While the liver has some capacity for this reduction, studies using isolated perfused rat livers indicate its contribution is secondary to the kidney.[11] The renal tubular epithelium remains the principal site for the bioactivation of this compound to Mesna, which is then secreted back into the tubular lumen to perform its uroprotective function.[3][6]

Visualization of the Metabolic Pathway

The following diagram illustrates the systemic disposition and renal conversion of this compound to Mesna.

Quantitative Analysis of this compound and Mesna

Accurate quantification of both Mesna and this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. The primary analytical challenge is the inherent instability of the thiol group in Mesna, which readily oxidizes to this compound ex vivo. Therefore, protocols must be designed to either immediately stabilize the sample or to quantify total Mesna by chemically reducing all this compound present.

Experimental Protocol: Quantification via LC-MS/MS

This protocol outlines a robust method for measuring free Mesna and total Mesna (from this compound) in plasma.

3.1.1 Materials and Reagents

-

Blood collection tubes with K2-EDTA

-

Perchloric acid (PCA) or similar protein precipitating agent

-

Sodium borohydride (for total Mesna analysis)[12]

-

Internal Standard (IS), e.g., p-aminobenzoic acid[12]

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Formic acid or ammonium formate for mobile phase modification[13]

-

HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column

3.1.2 Step-by-Step Methodology

-

Sample Collection:

-

Collect whole blood in K2-EDTA tubes and place immediately on ice to minimize ex vivo oxidation.

-

Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.

-

-

Sample Preparation for Free Mesna:

-

To 100 µL of plasma, add 10 µL of the Internal Standard (IS) solution.

-

Immediately add 100 µL of ice-cold 0.08 M sulfuric acid containing 1.25% sodium hexametaphosphate to precipitate proteins and stabilize the sample.[12]

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

-

-

Sample Preparation for Total Mesna (Mesna + this compound):

-

To 100 µL of plasma, add 10 µL of the IS solution.

-

Add a freshly prepared solution of sodium borohydride to reduce this compound to Mesna. Incubate as required (e.g., 30 minutes at room temperature).[12]

-

Proceed with the protein precipitation step as described above (Step 2.2) to stop the reaction and precipitate proteins.

-

Vortex, centrifuge, and transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase C18 column with a gradient elution profile. A typical mobile phase could consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for Mesna and the IS.

-

-

Quantification: Construct a calibration curve using known concentrations of Mesna in a blank matrix (e.g., control plasma). Calculate the concentration of Mesna in the unknown samples by comparing the peak area ratio (Analyte/IS) to the calibration curve.

-

Visualization of the Analytical Workflow

The diagram below outlines the workflow for the differential quantification of free and total Mesna.

Pharmacokinetic Data Summary

Clinical studies have characterized the pharmacokinetic profiles of both Mesna and its disulfide, this compound. Understanding these parameters is crucial for designing effective dosing regimens. After administration, Mesna exhibits a short half-life, while the more stable this compound persists longer in circulation.

| Parameter | Mesna | This compound | Reference |

| Postdistributive Half-Life (t½β) | 2.12 ± 1.61 hours | 1.29 ± 0.6 hours | [14][15] |

| Mean Residence Time (MRT) | 6.77 ± 0.72 hours | 6.68 ± 1.05 hours | [14][15] |

| Volume of Distribution (Vdss) | 1.09 ± 1.18 L/kg | - | [14][15] |

| Total Clearance (Cl) | 0.755 ± 0.507 L/hr·kg | - | [14][15] |

| Renal Clearance (ClR) | 0.244 ± 0.201 L/hr·kg | 0.157 ± 0.156 L/hr·kg | [14][15] |

| Fraction Excreted in Urine (fu, 20h) | 0.361 ± 0.15 | 0.482 ± 0.25 | [14][15] |

| AUC Mesna / AUC this compound Ratio | \multicolumn{2}{c | }{1.21 ± 0.57} | [14][15] |

Data presented as mean ± SD from a study in bone marrow transplant patients.

Conclusion

The in vivo conversion of this compound to Mesna is a sophisticated and targeted drug delivery mechanism. It leverages the body's natural redox systems, primarily in the kidney, to transform a stable, inactive circulating prodrug into a potent, localized protective agent. This process ensures that the active Mesna thiol is delivered with high efficiency to the urinary tract, where it can effectively neutralize the urotoxic metabolites of chemotherapy, thereby enhancing patient safety. The analytical methods detailed herein provide the necessary tools for researchers and clinicians to accurately study and monitor this critical biotransformation, paving the way for optimized dosing strategies and further development of thiol-based cytoprotective agents.

References

- 1. What is the mechanism of Mesna? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]

- 5. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Enzymatic and non-enzymatic mechanisms of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uwo.scholaris.ca [uwo.scholaris.ca]

- 11. Reduction of this compound to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liquid chromatographic analysis of mesna and this compound in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Pharmacological Profile of Dimesna

Foreword

This compound, the disulfide dimer of mesna, represents a fascinating case study in prodrug design and targeted bioactivation. Its pharmacological profile is intrinsically linked to the delicate redox balance within the body, a dynamic interplay that allows for systemic inactivation and localized, targeted activation. This guide is intended for researchers, clinicians, and drug development professionals who seek a deeper, mechanistic understanding of this compound. We will move beyond surface-level descriptions to explore the causal biochemistry, the rationale behind experimental designs for its characterization, and its evolving role as a cytoprotective agent in oncology.

Core Mechanism of Action: A Tale of Two Compartments

This compound (sodium 2,2'-dithio-bis-ethanesulfonate) is a uroprotective, nephroprotective, and chemoprotective agent.[1] Its primary function is to mitigate the toxicity of certain chemotherapeutic agents, particularly the oxazaphosphorine alkylating agents ifosfamide and cyclophosphamide.[2] The ingenuity of its mechanism lies in a compartmentalized activation strategy.

In the systemic circulation (bloodstream), the active thiol compound, mesna, is rapidly oxidized to its inactive disulfide form, this compound.[3][4][5] This systemic inactivation is crucial, as it prevents the free thiol group of mesna from interfering with the antitumor efficacy of co-administered alkylating agents throughout the body.[6]

The therapeutic action begins upon reaching the renal system. In the kidneys, this compound undergoes reduction back to two molecules of the active mesna.[3][7][8] This reactivated mesna is then concentrated in the bladder, where it can exert its protective effects.[3][8]

The primary target of mesna is acrolein, a highly urotoxic metabolite generated from the breakdown of ifosfamide and cyclophosphamide.[2][8] Acrolein is responsible for causing hemorrhagic cystitis, a severe and painful inflammation of the bladder lining.[2] The free thiol (-SH) group of mesna reacts with the double bond of acrolein, forming a stable, non-toxic thioether conjugate that is safely excreted in the urine.[8][9] This neutralization of acrolein is the cornerstone of this compound's uroprotective action.[2][8]

Beyond acrolein neutralization, this compound and its active metabolite mesna act as scavengers of free radicals, providing an additional layer of cellular protection against oxidative damage induced by chemotherapy.[2]

Pharmacokinetics: The Redox Pendulum

The pharmacokinetics of this compound are inseparable from those of mesna, existing in a dynamic equilibrium. The body's redox environment dictates the ratio of the two species.

Absorption, Distribution, and Metabolism

This compound itself can be administered, but more commonly, mesna is administered and rapidly converts to this compound in the plasma.[3][4] The volume of distribution for mesna is approximately 0.65 L/kg, suggesting it remains largely within the total body water.[3][4]

The metabolic core is the reversible thiol-disulfide exchange:

-

Systemic Oxidation : In the intravascular compartment, mesna is rapidly oxidized to this compound. This process is so efficient that mesna has a very short half-life of about 22 minutes, while this compound's half-life is longer, around 70 minutes.[4]

-

Renal and Intracellular Reduction : The conversion of this compound back to mesna is critical for its activity. This reduction is not a simple passive process; it is facilitated by both enzymatic and non-enzymatic mechanisms.[6][10]

Renal Handling and Excretion

The kidneys are the central processing hub for this compound. Renal organic anion transporters OAT1, OAT3, and OAT4 are responsible for the specific uptake of this compound into kidney cells, which contributes to its kidney-specific activity.[7] After reduction to mesna within the renal cells, it is secreted into the tubules.[6] Both mesna and this compound are ultimately excreted in the urine. Studies show that after an intravenous dose, approximately 32-33% is excreted as mesna and 33% as this compound.[3][4]

Pharmacokinetic Data Summary

| Parameter | Mesna | This compound | Source(s) |

| Half-Life (Elimination) | ~0.36 hours (~22 min) | ~1.17 hours (~70 min) | [4][11] |

| Volume of Distribution (Vd) | 0.65 ± 0.24 L/kg | Not typically reported alone | [3][4] |

| Metabolism | Rapidly oxidized to this compound | Reduced to mesna in kidneys/cells | [4] |

| Primary Excretion Route | Urine (~32%) | Urine (~33%) | [4] |

| Plasma Protein Binding | 69% to 75% | Not specified | [4] |

Pharmacodynamics and Extended Profile

While uroprotection is its most well-defined role, the pharmacodynamic effects of this compound extend to nephroprotection and potential modulation of chemotherapy efficacy.

Nephroprotection

This compound is under investigation for mitigating cisplatin-induced nephrotoxicity.[6] The proposed mechanisms involve the inhibition of aminopeptidase N (APN) by this compound-derived disulfide heteroconjugates and interference with the gamma-glutamyl transpeptidase (GGT) pathway, which is involved in the toxification of platinum-based agents in the kidney.[7]

Modulation of Chemotherapy-Related Toxicities

Studies have shown that this compound can modulate the hyperpolymerization of microtubules induced by paclitaxel.[7] This suggests a potential role in reducing taxane-related toxicities. Clinical trials have been designed to explore this compound's ability to protect against both cisplatin-induced nephrotoxicity and paclitaxel-related neurotoxicity.[12][13]

Disulfide Bond Disruption

As a disulfide-containing molecule, this compound has the potential to act as a disulfide bond disrupting agent (DDA). It may modify cysteine residues on the extracellular domains of receptor tyrosine kinases like EGFR, MET, and ROS1, potentially altering their signaling and sensitizing cancer cells to kinase inhibitors.[1]

Key Experimental Methodologies

Characterizing the pharmacological profile of this compound requires robust analytical methods to track the dynamic thiol-disulfide exchange.

Protocol: Quantification of Mesna and this compound in Plasma

This protocol provides a validated framework for determining the concentration of both the free thiol (mesna) and the total drug (mesna + this compound) in a biological matrix. The core principle is the differential treatment of samples: one set is analyzed directly for the free thiol, while a second set is treated with a reducing agent to convert all this compound to mesna before analysis.

I. Materials & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ED).

-

C18 reverse-phase HPLC column.

-

Sodium borohydride (reducing agent).

-

Perchloric acid (protein precipitation).

-

Mobile phase (e.g., phosphate buffer with an ion-pairing agent).

-

Mesna and this compound analytical standards.

-

Plasma samples collected in EDTA-containing tubes.

II. Step-by-Step Protocol:

-

Sample Collection & Handling : Collect blood samples at specified time points post-administration. Immediately centrifuge at 4°C to separate plasma. Prompt processing is critical to prevent ex-vivo oxidation of mesna.

-

Sample Preparation for Free Mesna : a. To 500 µL of plasma, add 500 µL of ice-cold 1.0 M perchloric acid to precipitate proteins. b. Vortex vigorously for 30 seconds. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Filter the supernatant through a 0.22 µm filter. e. Inject the filtrate directly into the HPLC-ED system.

-

Sample Preparation for Total Mesna (Mesna + this compound) : a. To 500 µL of plasma, add a freshly prepared solution of sodium borohydride to achieve a final concentration sufficient for complete reduction (e.g., 10 mg/mL). b. Incubate for 30 minutes at room temperature to allow for the complete conversion of this compound to mesna.[14][15] c. Proceed with protein precipitation using perchloric acid as described in step 2a-d. d. Inject the final filtrate into the HPLC-ED system.

-

Chromatographic Analysis : a. Equilibrate the C18 column with the mobile phase. b. Set the electrochemical detector to an appropriate potential to detect the thiol group of mesna. c. Inject prepared samples and standards. d. Quantify the mesna peak area against a standard curve.

-

Calculation :

-

Concentration of this compound = ([Total Mesna] - [Free Mesna]) / 2

-

III. System Validation & Causality :

-

Specificity : The electrochemical detector provides high specificity for the thiol group, ensuring that only mesna is detected.

-

Reduction Efficiency : The protocol's validity hinges on the complete reduction of this compound by sodium borohydride. This should be validated using this compound standards to confirm 100% conversion.

-

Stability : The immediate precipitation with acid quenches further thiol-disulfide exchange, ensuring the measured concentrations reflect the in-vivo state at the time of sampling.

Protocol: In Vitro Thiol-Disulfide Exchange Assay

This colorimetric assay, adapted from the principle of Ellman's reagent, can be used to study the kinetics of this compound reduction by endogenous thiols like glutathione in a controlled, in vitro setting.

I. Principle : 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is a symmetrical disulfide that reacts with free thiols via disulfide exchange to release a stoichiometric amount of 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion with a strong absorbance at 412 nm. By monitoring the rate of TNB²⁻ formation, one can study the kinetics of thiol-disulfide reactions.[16][17]

II. Materials & Reagents:

-

Spectrophotometer capable of reading at 412 nm.

-

This compound.

-

Reduced Glutathione (GSH).

-

DTNB (Ellman's Reagent).

-

Phosphate buffer (pH 7.4).

III. Step-by-Step Protocol:

-

Reagent Preparation : Prepare stock solutions of this compound, GSH, and DTNB in the phosphate buffer. All solutions should be freshly prepared.

-

Reaction Setup : In a cuvette, combine the phosphate buffer, DTNB, and this compound.

-

Initiate Reaction : Start the reaction by adding the GSH solution to the cuvette and mix immediately.

-

Data Acquisition : Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for a defined period (e.g., 10 minutes).

-

Analysis : Plot Absorbance (412 nm) versus time. The initial slope of this curve is proportional to the initial rate of the thiol-disulfide exchange reaction between GSH and this compound. By varying the concentrations of this compound and GSH, kinetic parameters such as the rate constant can be determined.

Adverse Effects and Clinical Considerations

Because this compound's active form, mesna, is used in combination with potent chemotherapeutic agents, it is often difficult to definitively attribute adverse effects to the cytoprotectant alone.[18] However, some reactions are reasonably associated with mesna/Dimesna administration.

-

Hypersensitivity Reactions : Systemic hypersensitivity reactions, including anaphylaxis, can occur.[19] These may manifest as fever, hypotension, rash, and urticaria and can occur on first exposure or after several months.[19] A history of allergy to other thiol compounds may increase this risk.[20]

-

Dermatologic Toxicity : Serious skin reactions, including those consistent with Stevens-Johnson syndrome, have been reported.[19] More common reactions include rash, pruritus, and flushing.[19][21]

-

Gastrointestinal Effects : Nausea, vomiting, and diarrhea are commonly reported, though these are also hallmark side effects of the co-administered chemotherapy.[18][21]

-

Laboratory Interference : Mesna can cause false-positive results for urinary ketones on tests that use a sodium nitroprusside-based reagent (e.g., dipstick tests).[3][11]

Conclusion

This compound is more than a simple adjuvant; it is a sophisticated prodrug whose pharmacological profile is a masterclass in exploiting physiological compartments and biochemical pathways. Its efficacy is rooted in the reversible oxidation-reduction cycle with its active thiol metabolite, mesna. This cycle allows this compound to travel systemically in an inert form and become activated precisely where it is needed most—in the renal system to protect against the toxic byproducts of chemotherapy. Ongoing research into its nephroprotective and chemosensitizing properties suggests that the full clinical potential of this disulfide agent may yet be untapped. A thorough understanding of its pharmacokinetics and the underlying thiol-disulfide exchange mechanisms is paramount for optimizing its current use and exploring future applications.

References

- 1. Facebook [cancer.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medicine.com [medicine.com]

- 5. grokipedia.com [grokipedia.com]

- 6. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]

- 7. selleckchem.com [selleckchem.com]

- 8. What is the mechanism of Mesna? [synapse.patsnap.com]

- 9. Articles [globalrx.com]

- 10. Enzymatic and non-enzymatic mechanisms of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 14. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugcentral.org [drugcentral.org]

- 19. reference.medscape.com [reference.medscape.com]

- 20. Mesna (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 21. Mesna - Treatment and side effects | Macmillan Cancer Support [macmillan.org.uk]

The discovery and development of Tavocept (Dimesna)

An In-Depth Technical Guide to the Discovery and Development of Tavocept (Dimesna)

Authored by: Gemini, Senior Application Scientist

Abstract

Tavocept (this compound, BNP7787) is an investigational drug that has traversed a complex and scientifically intriguing development path. Initially conceived as a targeted chemoprotective agent, its clinical evaluation revealed unexpected anti-tumor enhancing properties, particularly in specific cancer histologies. This guide provides a comprehensive technical overview of Tavocept's journey, from its chemical rationale and multifaceted mechanism of action to the critical preclinical and clinical findings that have defined its potential therapeutic niche. We will dissect the experimental choices, present key data, and illustrate the core scientific principles that have guided its development for an audience of researchers, scientists, and drug development professionals.

Introduction: The Chemical Rationale and Genesis of Tavocept

The conceptual origin of Tavocept lies in the established clinical utility of mesna (sodium 2-mercaptoethane sulfonate). Mesna is widely used as a uroprotective agent to mitigate the risk of hemorrhagic cystitis, a severe toxicity associated with oxazaphosphorine chemotherapeutics like ifosfamide and cyclophosphamide.[1][2] Its efficacy stems from the free thiol (-SH) group, which neutralizes urotoxic metabolites, such as acrolein, in the bladder.[2]

Tavocept, chemically known as this compound or disodium 2,2′-dithio-bis-ethane sulfonate, is the stable disulfide dimer of mesna.[3][4] The foundational hypothesis for its development was to create a prodrug that would be chemically inert in the systemic circulation and become activated—via reduction of its disulfide bond back to two molecules of mesna—preferentially in the kidneys.[5] This targeted activation was intended to deliver high concentrations of the active thiol compound precisely where it was needed to protect against the nephrotoxicity of platinum-based agents like cisplatin, while avoiding potential interference with the parent drug's anti-tumor activity in the plasma.[5]

A Dual Mechanism of Action: From Targeted Protection to Tumor Modulation

Initial research focused on Tavocept's role as a chemoprotectant. However, subsequent investigations uncovered a more complex pharmacological profile, revealing a dual mechanism that includes both the mitigation of chemotherapy-induced toxicities and the enhancement of anti-tumor efficacy.

Mechanism I: Chemoprotection and Detoxification

Tavocept's protective effects are primarily mediated by its conversion to mesna and the formation of pharmacologically active mixed disulfides.[3] This process is particularly relevant in the renal tubules, a site of high metabolic activity and the primary location of cisplatin-induced nephrotoxicity.

Two distinct pathways contribute to this protection:

-

Direct Inactivation of Platinum Species: The free thiol group of mesna can directly bind to aquated, electrophilic cisplatin species within the renal tubules, forming non-toxic thioplatinum complexes that are readily excreted.[3][6]

-

Inhibition of the γ-Glutamyl Transpeptidase (GGT) Pathway: Cisplatin can be conjugated with glutathione in cells. This conjugate is then processed through a renal toxification pathway involving GGT, aminopeptidase N (APN), and cysteine-conjugate β-lyase (CCBL), ultimately releasing a potent nephrotoxin.[6][7] Tavocept-derived mesna-disulfide heteroconjugates have been shown to inhibit GGT and APN, effectively blocking this toxification cascade.[6][7]

Caption: Tavocept's Inhibition of the Cisplatin Toxification Pathway.

Mechanism II: Anti-Tumor Enhancement via Redox System Modulation

A pivotal discovery in Tavocept's development was its ability to potentiate the efficacy of chemotherapy in certain tumor types. This effect is believed to stem from its interaction with intracellular redox-regulating systems, specifically the thioredoxin (TRX) and glutaredoxin (GRX) systems.[6][8][9]

-

Role of TRX/GRX in Chemoresistance: Many aggressive cancers, including adenocarcinoma of the lung, overexpress TRX and GRX.[6][8] These systems play a crucial role in maintaining cellular redox balance, promoting cell survival, and repairing oxidative damage. Their overexpression contributes significantly to resistance against oxidative stress-inducing chemotherapies like cisplatin by quenching reactive oxygen species (ROS) and facilitating DNA repair.[6][10]

-

Tavocept's Intervention: Tavocept administration is postulated to interfere with key components of the TRX and GRX pathways.[8] By disrupting these pro-survival and resistance-conferring systems, Tavocept can lower the threshold for apoptosis and restore a cancer cell's sensitivity to chemotherapy. This chemosensitization is a critical component of the survival benefit observed in clinical trials.[6]

References

- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The development of mesna for the inhibition of urotoxic side effects of cyclophosphamide, ifosfamide, and other oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I and pharmacologic study of BNP7787, a novel chemoprotector in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]

- 6. DSpace [mospace.umsystem.edu]

- 7. selleckchem.com [selleckchem.com]

- 8. BioNumerik Initiates Treatment of Patients in Global Phase III Clinical Trial of Tavocept(TM) to Confirm Substantial Survival Increases Previously Observed in Most Common Type of Lung Cancer [prnewswire.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Dimesna to Mitigate Cisplatin-Induced Nephrotoxicity

Introduction: The Challenge of Cisplatin-Induced Nephrotoxicity

Cisplatin (cis-diamminedichloroplatinum II) remains a cornerstone of chemotherapy for a multitude of solid tumors, including those of the testes, ovaries, head and neck, and bladder.[1][2] Its potent antineoplastic activity is, however, frequently constrained by severe, dose-limiting side effects, most notably nephrotoxicity.[2] Approximately 30% of patients undergoing cisplatin therapy experience some degree of acute kidney injury (AKI), which can lead to irreversible chronic kidney disease (CKD).[3][4] This renal toxicity not only impacts patient quality of life but can also necessitate dose reductions or cessation of a life-saving treatment.

The pathophysiology of cisplatin-induced nephrotoxicity is a complex interplay of cellular events primarily affecting the proximal tubular epithelial cells of the kidney.[5][6] Key mechanisms include:

-

Cellular Uptake and Activation: Cisplatin enters renal epithelial cells predominantly through organic cation transporter 2 (OCT2) and copper transporter 1 (Ctr1).[5][6]

-

DNA Damage and Apoptosis: Inside the cell, cisplatin binds to nuclear and mitochondrial DNA, inducing DNA damage and activating apoptotic pathways.[5] This involves the activation of p53, which in turn upregulates pro-apoptotic proteins like PUMA-α and Bax, leading to the activation of caspases (e.g., caspase-3 and -9) and programmed cell death.[1][5]

-

Oxidative Stress and Inflammation: Cisplatin generates reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the activation of inflammatory signaling pathways such as NF-κB.[2][7] This results in the production of pro-inflammatory cytokines like TNF-α and various interleukins, further exacerbating renal injury.[2]

-

Metabolic Activation: A critical and unexpected pathway involves the enzyme gamma-glutamyl transpeptidase (GGT) on the surface of proximal tubular cells. GGT metabolizes cisplatin-glutathione conjugates into a potent nephrotoxin, a mechanism distinct from its cytotoxic action in tumor cells.[1]

Dimesna (BNP7787): A Targeted Approach to Renal Protection

This compound (disodium 2,2'-dithio-bis-ethane sulfonate), also known as Tavocept®, is an investigational drug developed to selectively protect against cisplatin-induced toxicities.[8] It is a water-soluble disulfide that functions as a prodrug of mesna (2-mercaptoethane sulfonate).[9] The protective mechanism of this compound is two-fold and specifically targets the key pathways of cisplatin nephrotoxicity:

-

Inhibition of Gamma-Glutamyl Transpeptidase (GGT): this compound is rapidly taken up by renal tubular epithelial cells.[9] Once inside, it is reduced to its active thiol form, mesna. Mesna and its disulfide heteroconjugates can act as potent inhibitors of GGT.[8] By blocking GGT, this compound prevents the metabolic activation of cisplatin into its highly nephrotoxic metabolite.[8]

-

Direct Neutralization of Toxic Metabolites: The active mesna can directly interact with and neutralize the toxic aquated species of cisplatin in the renal tubules, forming an inactive and excretable mesna-cisplatin conjugate.[8][10] This localized detoxification in the kidney is crucial, as this compound has been shown not to interfere with the antitumor efficacy of cisplatin in tumor tissues, where GGT levels are typically lower.[9][11]

Preclinical and clinical studies have demonstrated that this compound can effectively reduce cisplatin-induced nephrotoxicity, allowing for the potential of higher, more efficacious cisplatin dosing.[9][12]

Experimental Validation: Protocols and Methodologies

The following sections provide detailed protocols for evaluating the nephroprotective effects of this compound in both in vitro and in vivo models of cisplatin-induced nephrotoxicity.

Part 1: In Vitro Assessment of this compound's Protective Effects

This protocol outlines the use of a human proximal tubule epithelial cell line to model cisplatin-induced cytotoxicity and assess the protective capacity of this compound.

Cell Line: Human kidney proximal tubule epithelial cells (e.g., HK-2 or ciPTEC). While HK-2 cells are commonly used, ciPTECs may offer a more physiologically relevant model due to higher expression of transporters like OCT2.[13]

Experimental Workflow:

Caption: In vitro experimental workflow for assessing this compound's nephroprotective effects.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture HK-2 cells in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor, or ciPTECs as per supplier recommendations.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Trypsinize and seed cells into appropriate plates. For viability assays, a density of 1 x 10^4 cells/well in a 96-well plate is recommended. For molecular analyses, seed 2.5 x 10^5 cells/well in a 6-well plate.

-

Allow cells to attach and grow for 24 hours.

-

-

Treatment Regimen:

-

Prepare stock solutions of cisplatin and this compound in sterile, serum-free medium or PBS.

-

Control Groups: Include a vehicle control (medium only), a cisplatin-only group, and a this compound-only group.

-

Experimental Groups: Aspirate the culture medium and add fresh medium containing various concentrations of this compound (e.g., 100, 200, 400 µM). Incubate for 1-2 hours.

-

Following pre-treatment, add cisplatin to the wells to achieve the final desired concentration (e.g., 50 µM) without changing the medium.

-

Incubate the plates for a further 24 to 48 hours.

-

-

Endpoint Analysis:

-

Cell Viability (MTT Assay):

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Apoptosis (Caspase-3/7 Activity):

-

Use a commercially available luminescent or fluorescent caspase-3/7 activity assay kit according to the manufacturer's instructions.

-

-

Biomarker Analysis:

-

For Western blotting, lyse the cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against cleaved caspase-3, Bax, KIM-1, and a loading control (e.g., β-actin).

-

For qPCR, extract total RNA, reverse transcribe to cDNA, and perform real-time PCR using primers for KIM-1 (HAVCR1), NGAL (LCN2), and a housekeeping gene (e.g., GAPDH).

-

-

Expected Outcomes:

| Treatment Group | Expected Cell Viability | Expected Apoptosis Markers (Cleaved Caspase-3) | Expected Injury Biomarkers (KIM-1, NGAL) |

| Vehicle Control | ~100% | Baseline | Baseline |

| Cisplatin Only | Significantly Reduced | Significantly Increased | Significantly Increased[14] |

| This compound Only | ~100% | Baseline | Baseline |

| This compound + Cisplatin | Increased (Dose-dependent protection) | Reduced (Dose-dependent) | Reduced (Dose-dependent) |

Part 2: In Vivo Evaluation of this compound's Nephroprotective Efficacy

This protocol describes a mouse model of cisplatin-induced AKI to evaluate the in vivo efficacy of this compound. A repeated low-dose model is often more clinically relevant for studying the progression to CKD, while a single high-dose model is useful for acute injury studies.[3][4]

Animal Model: Male C57BL/6 or FVB mice (8-10 weeks old).

Experimental Workflow:

Caption: In vivo experimental workflow for assessing this compound's nephroprotective efficacy.

Detailed Protocol:

-

Animal Handling and Grouping:

-

House mice under standard conditions with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Randomly divide mice into four groups:

-

Group 1: Vehicle Control (Saline IP and IV)

-

Group 2: this compound Only (this compound IV + Saline IP)

-

Group 3: Cisplatin Only (Saline IV + Cisplatin IP)

-

Group 4: this compound + Cisplatin (this compound IV + Cisplatin IP)

-

-

-

Dosing and Administration:

-

Prepare this compound in sterile saline for intravenous (IV) injection. A dose of 1000 mg/kg has been shown to be effective in rats.[9]

-

Prepare cisplatin in sterile saline for intraperitoneal (IP) injection. A single dose of 20-25 mg/kg is typically used to induce AKI.[15][16]

-

Administer this compound or vehicle IV via the tail vein.

-

Approximately 30 minutes after the IV injection, administer cisplatin or vehicle IP.[9]

-

Record the body weight of each mouse daily.

-

-

Sample Collection and Analysis (at 72 or 96 hours post-cisplatin):

-

Anesthetize the mice.

-

Collect blood via cardiac puncture. Allow it to clot, then centrifuge to separate the serum.

-

Analyze serum for blood urea nitrogen (BUN) and creatinine levels using commercially available kits.[17][18]

-

Perfuse the kidneys with cold PBS and then harvest them.

-

Fix one kidney in 10% neutral buffered formalin for histological analysis. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tubular necrosis, cast formation, and other signs of injury.

-

Snap-freeze the other kidney in liquid nitrogen and store at -80°C for subsequent Western blot or qPCR analysis of injury and apoptosis markers (e.g., KIM-1, NGAL, cleaved caspase-3).

-

Expected Outcomes:

| Treatment Group | Expected Body Weight Change | Serum BUN & Creatinine | Histological Score (Tubular Injury) |

| Vehicle Control | Gain or stable | Normal | Minimal to none |

| This compound Only | Gain or stable | Normal | Minimal to none |

| Cisplatin Only | Significant loss (>15%) | Markedly elevated | Severe tubular necrosis, cast formation |

| This compound + Cisplatin | Attenuated loss | Significantly lower than Cisplatin Only | Mild to moderate injury; reduced necrosis |

Mechanism of Action Visualization

The following diagram illustrates the key molecular pathways of cisplatin-induced nephrotoxicity and the protective intervention points of this compound.

Caption: this compound's dual mechanism in preventing cisplatin-induced nephrotoxicity.

Conclusion

This compound presents a promising, targeted strategy to ameliorate the dose-limiting nephrotoxicity of cisplatin. By understanding its mechanism of action and employing robust preclinical models, researchers can effectively evaluate its protective effects. The protocols provided herein offer a comprehensive framework for investigating the therapeutic potential of this compound, with the ultimate goal of improving the safety and efficacy of cisplatin-based chemotherapy regimens.

References

- 1. Cisplatin nephrotoxicity: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of cisplatin-induced nephrotoxicity: a balance on the knife edge between renoprotection and tumor toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Developing a more clinically-relevant mouse model of cisplatin-induced" by Cierra N. Sharp [ir.library.louisville.edu]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cisplatin-Induced Kidney Toxicity: Potential Roles of Major NAD+-Dependent Enzymes and Plant-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Farrerol Attenuates Cisplatin-Induced Nephrotoxicity by Inhibiting the Reactive Oxygen Species-Mediated Oxidation, Inflammation, and Apoptotic Signaling Pathways [frontiersin.org]

- 8. Mechanistic study of BNP7787-mediated cisplatin nephroprotection: modulation of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Reaction kinetics of cisplatin and its monoaquated species with the modulating agents (di)mesna and thiosulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BNP7787, a novel protector against platinum-related toxicities, does not affect the efficacy of cisplatin or carboplatin in human tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I and pharmacokinetic study of the novel chemoprotector BNP7787 in combination with cisplatin and attempt to eliminate the hydration schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro evaluation of biomarkers for cisplatin-induced nephrotoxicity using HK-2 human kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. karger.com [karger.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. researchgate.net [researchgate.net]

Application Notes & Protocols: Co-administration of Dimesna with Cyclophosphamide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of Dimesna (BNP7787) as a uroprotective agent when co-administered with the alkylating chemotherapeutic, cyclophosphamide (CYP), in animal models. We delve into the mechanistic rationale, experimental design considerations, detailed protocols for inducing and evaluating hemorrhagic cystitis, and methods for assessing the impact on CYP's anti-tumor efficacy. The protocols are designed to be robust and self-validating, ensuring trustworthy and reproducible results for researchers in oncology and pharmacology.

Introduction and Scientific Rationale

Cyclophosphamide (CYP) is a widely used and effective antineoplastic agent for a variety of cancers.[1][2] However, its clinical utility is often limited by severe side effects, most notably hemorrhagic cystitis (HC).[3][4] This dose-limiting toxicity is not caused by the parent drug itself, but by its metabolic byproducts. In the liver, CYP is converted by cytochrome P-450 enzymes into active alkylating agents, which are responsible for its therapeutic effect, but also into acrolein.[4][5][6] Acrolein is a highly reactive aldehyde that concentrates in the bladder and causes severe urothelial damage, leading to edema, ulceration, inflammation, and hemorrhage.[4][6][7][8]

This compound (sodium 2,2'-dithio-bis-ethanesulfonate) is a prodrug of mesna (sodium 2-mercaptoethane sulfonate).[1][9] In the bloodstream, this compound is stable but is rapidly reduced, particularly in the kidneys, to two molecules of its active form, mesna.[7][10][11][12] Mesna is a thiol-containing compound that is efficiently filtered into the urine.[7][12][13] Within the urinary bladder, the free thiol group (-SH) of mesna chemically reacts with acrolein, forming a stable, non-toxic thioether compound that is safely excreted.[7][14] This regional detoxification mechanism prevents acrolein from damaging the bladder lining without interfering with the systemic anti-tumor activity of CYP's other metabolites.[5][15]

The use of this compound offers a pharmacokinetic advantage. As the disulfide dimer of mesna, it functions as a circulating reservoir that is converted to the active uroprotectant, mesna, providing sustained protection in the urinary tract.[7][9][16] This application note provides the necessary protocols to validate the uroprotective efficacy of this compound in established animal models of CYP-induced HC.

Mechanism of Action: Detoxification Pathway

The co-administration of this compound with cyclophosphamide leverages a targeted detoxification pathway. The following diagram illustrates the metabolic activation of CYP, the generation of the urotoxic metabolite acrolein, and the protective intervention by this compound via its conversion to mesna.

Caption: Metabolic pathway of CYP and the protective mechanism of this compound.

Experimental Design and Protocols

Animal Model Selection

Rodents, particularly Sprague-Dawley rats and Swiss mice, are the most common models for CYP-induced hemorrhagic cystitis.[17][18][19] The choice between species depends on the specific research question, available resources, and desired endpoints.

-

Rats (Sprague-Dawley): Often preferred for studies requiring larger tissue samples (e.g., biochemical assays) and for detailed histological analysis. They allow for easier instrumentation if urinary catheterization or direct bladder measurements are needed.[4][20]

-

Mice (Swiss, C57BL/6): Suitable for higher-throughput studies and when working with genetically modified strains. Their smaller size requires less compound.[3][14]

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Animals should be housed in a controlled environment with access to food and water ad libitum. Pain and distress should be minimized.

Dosing and Administration

Acclimatization: Animals should be allowed to acclimatize for at least one week before the start of the experiment.

Experimental Groups: A robust study design should include the following groups:

-

Vehicle Control: Receives vehicle for both CYP and this compound (e.g., sterile saline).

-

CYP Only: Receives CYP and this compound vehicle. This group establishes the positive model of HC.

-

This compound Only: Receives CYP vehicle and this compound. This group controls for any effects of this compound alone.

-

CYP + this compound: The experimental group, receiving both compounds.

Dose Ranges:

-

Cyclophosphamide (CYP): A single intraperitoneal (i.p.) injection is typically used to induce acute HC.

-

This compound: Dosing is often based on a ratio to the CYP dose. The timing of administration is critical to ensure the active mesna is present in the bladder when acrolein is excreted.[7]

-

Typical Regimen: Administer this compound at a total dose equivalent to 60-120% of the CYP dose, given in divided doses. For example, a common clinical regimen for mesna is 20% of the CYP dose at time 0 (with CYP), followed by doses at 4 and 8 hours.[2][22] A similar schedule can be adapted for this compound in animal models.

-

Example Dosing Table for a Rat Model:

| Group | Treatment 1 (Time 0) | Treatment 2 (Time +4h) | Treatment 3 (Time +8h) |

|---|---|---|---|

| 1. Vehicle | Saline, 1 mL/kg, i.p. | Saline, 1 mL/kg, i.p. | Saline, 1 mL/kg, i.p. |

| 2. CYP Only | CYP, 150 mg/kg, i.p. | Saline, 1 mL/kg, i.p. | Saline, 1 mL/kg, i.p. |

| 3. This compound Only | Saline, 1 mL/kg, i.p. | This compound, 30 mg/kg, i.p. | This compound, 30 mg/kg, i.p. |

| 4. CYP + this compound | CYP, 150 mg/kg, i.p. + this compound, 30 mg/kg, i.p. | this compound, 30 mg/kg, i.p. | this compound, 30 mg/kg, i.p. |

Note: Doses are illustrative and should be optimized for the specific animal strain and study objectives.

Protocol: Induction of Hemorrhagic Cystitis and this compound Co-administration

This protocol describes the workflow for a typical acute HC study in rats.

Caption: Experimental workflow for evaluating this compound's uroprotection.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve Cyclophosphamide monohydrate in sterile 0.9% saline to the desired concentration (e.g., 20 mg/mL). Prepare fresh on the day of use.

-

Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 10 mg/mL).

-

-

Animal Preparation:

-

Weigh each animal immediately before dosing to ensure accurate dose calculation.

-

-

Administration (Time 0):

-

Administer the appropriate compound(s) via intraperitoneal (i.p.) injection to each animal according to the group assignments. If administering CYP and this compound simultaneously, they can be given as separate injections at different sites on the abdomen.

-

-

Follow-up Administrations (Time +4h, +8h):

-

Administer the subsequent doses of this compound or vehicle as scheduled.

-

-

Monitoring:

-

Observe animals for clinical signs of distress. CYP-treated animals may show signs of piloerection, lethargy, and red-stained urine.

-

-

Endpoint Collection (Time +24h):

-

Euthanize animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Immediately perform a laparotomy to expose the urinary bladder.

-

Carefully excise the bladder, trimming away any adherent adipose and connective tissue.

-

Gently blot the bladder dry and record the bladder wet weight. An increase in weight is indicative of edema.[14][18]

-

Cut the bladder open from the dome to the trigone and rinse gently with cold saline to remove urine and blood clots.

-

Proceed immediately to macroscopic scoring and tissue processing.

-

Endpoint Analysis and Data Interpretation

Macroscopic and Histological Evaluation

Macroscopic Scoring: After rinsing, the bladder should be visually assessed and scored for edema and hemorrhage.

Sample Macroscopic Scoring System:

| Score | Edema | Hemorrhage |

|---|---|---|

| 0 | None | Normal pale appearance |

| 1 | Mild (subtle swelling) | Petechial hemorrhages |

| 2 | Moderate (obvious swelling) | Larger areas of hemorrhage |

| 3 | Severe (tense and fluid-filled) | Widespread intravesical hemorrhage/clots |

Histopathology: This is the gold standard for assessing urothelial damage.

-

Fix one half of the bladder in 10% neutral buffered formalin for 24 hours.

-

Process the tissue, embed in paraffin, and section at 5 µm.

-

Stain sections with Hematoxylin and Eosin (H&E).

-

Evaluate slides under a microscope for: urothelial ulceration/denudation, submucosal edema, hemorrhage, and inflammatory cell infiltration.[4][21]

Biochemical Assays

The other half of the bladder can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis to quantify inflammation.

-

Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils. An MPO assay provides a quantitative measure of neutrophil infiltration into the bladder tissue, a key feature of CYP-induced inflammation.

-

Cytokine Analysis (ELISA): Bladder homogenates can be analyzed for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are known to be elevated in HC.[3][18][21]

Evaluation of Anti-Tumor Efficacy

A critical aspect of any protective agent is to ensure it does not compromise the efficacy of the chemotherapy.[5] This must be validated in a separate tumor-bearing animal model (e.g., syngeneic mouse tumor models like B16 melanoma or Lewis Lung Carcinoma).

Experimental Groups for Efficacy Study:

-

Vehicle Control (Tumor Bearing)

-

CYP Only (Tumor Bearing)

-

CYP + this compound (Tumor Bearing)

Protocol Outline:

-

Implant tumor cells into the flank of the animals.

-

Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

-

Randomize animals into treatment groups.

-

Administer CYP and this compound using a clinically relevant dosing schedule (which may differ from the acute HC model, e.g., lower doses given multiple times).

-

Measure tumor volume (e.g., with calipers) every 2-3 days.

-

Monitor animal body weight as an indicator of systemic toxicity.

-

The primary endpoint is tumor growth delay or inhibition. The expectation is that the tumor growth curve for the "CYP + this compound" group will not be significantly different from the "CYP Only" group.

Sample Data Presentation

Results should be presented clearly. The following table shows hypothetical data from a uroprotection study.

| Group | Bladder Wet Weight (mg) | Macroscopic Score (Hemorrhage) | MPO Activity (U/g tissue) |